molecular formula C14H14O2 B6356686 4-(4-Methoxy-2-methylphenyl)phenol CAS No. 1176615-27-2

4-(4-Methoxy-2-methylphenyl)phenol

Cat. No.: B6356686
CAS No.: 1176615-27-2
M. Wt: 214.26 g/mol
InChI Key: XZVDXBWYRNSTJG-UHFFFAOYSA-N
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Description

4-(4-Methoxy-2-methylphenyl)phenol is an aromatic compound featuring a phenolic hydroxyl group (-OH), a methoxy (-OCH₃) group, and a methyl (-CH₃) substituent on adjacent benzene rings. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science and pharmaceuticals.

Properties

IUPAC Name

4-(4-methoxy-2-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-9-13(16-2)7-8-14(10)11-3-5-12(15)6-4-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVDXBWYRNSTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653583
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176615-27-2
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2-methylphenyl)phenol typically involves the reaction of 4-methoxy-2-methylphenol with phenol under specific conditions. One common method includes the use of a catalyst such as copper in the Ullmann reaction, followed by demethylation with hydrobromic acid in acetic acid . Another method involves the methylation of catechol derivatives using dimethyl sulfate and a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction conditions to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-2-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

  • 4-Methoxyphenol (CAS 150-76-5): A simpler analog lacking the methyl group, 4-methoxyphenol exhibits strong electron-donating effects from the -OCH₃ group, enhancing phenolic acidity (pKa ~10) compared to unsubstituted phenol. Its UV-Vis absorption peaks at ~280 nm due to π→π* transitions .
  • 4-Fluoro-2-(4-methoxybenzyl)phenol (CAS 1426-54-6): Fluorine at the para position relative to -OH creates an electron-withdrawing effect, lowering the pKa compared to methoxyphenols. This compound’s polarity and hydrogen-bonding capacity differ due to the -F substituent . Comparison: The absence of fluorine in 4-(4-Methoxy-2-methylphenyl)phenol suggests higher electron density and reduced acidity relative to fluorinated analogs.

Nonlinear Optical (NLO) Properties

  • 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol: This imidazole derivative exhibits significant third-order NLO properties, with a hyperpolarizability (γ) of 2.26 × 10⁻⁶ esu and a negative nonlinear refractive index (n₂ = -2.89 × 10⁻⁶ cm²/W), indicating self-focusing behavior. Its extended π-conjugation and charge-transfer states enhance NLO performance . Comparison: While this compound lacks an imidazole ring, its methoxy and methyl groups may promote moderate hyperpolarizability through localized π-electron redistribution, though likely lower than imidazole derivatives.

Physical and Chemical Properties

Melting Points and Solubility

  • 1-(4-Methoxy-2-methylphenyl)-2-propanone: This ketone analog has a predicted melting point of ~132–135°C and solubility in ethanol. The absence of a phenolic -OH group reduces hydrogen bonding, lowering its melting point compared to phenolic analogs .
  • 4-Methoxyphenol: Melts at 55–57°C and is highly soluble in polar solvents due to -OH and -OCH₃ groups . Comparison: this compound likely has a higher melting point than 4-methoxyphenol due to increased molecular weight and steric effects but lower solubility in water due to the hydrophobic methyl group.

Hydrogen Bonding and Crystal Packing

  • Patterns in Hydrogen Bonding: Phenolic -OH groups typically form strong O–H···O hydrogen bonds, influencing crystal packing. Methoxy groups participate in weaker C–H···O interactions . Inference: The methyl group in this compound may disrupt regular hydrogen-bonding networks, leading to less dense crystal structures compared to unsubstituted methoxyphenols.

Pharmaceutical Intermediates

  • 4-(4-Propan-2-ylpiperazin-1-yl)phenol: Used as a building block for drugs due to its piperazine ring, which enhances bioavailability. Its antioxidant properties are attributed to the phenolic -OH group .

Optoelectronic Materials

  • Imidazole Derivatives: High NLO performance makes them suitable for optical limiters and data storage devices. Their low bandgap (~2.54 eV) facilitates charge transfer . Inference: While this compound may exhibit weaker NLO activity, its stability and synthetic accessibility could make it a cost-effective alternative for low-demand applications.

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